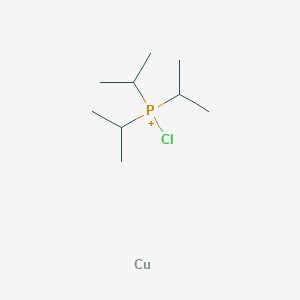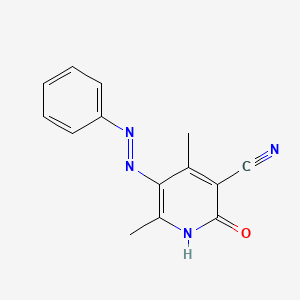
Benzyl 2-isocyanato-4,4-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-isocyanato-4,4-dimethylpentanoate is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of an isocyanate group and an ester group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-isocyanato-4,4-dimethylpentanoate can be synthesized through the reaction of benzyl alcohol with 2-isocyanato-4,4-dimethylpentanoic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-isocyanato-4,4-dimethylpentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
Benzyl 2-isocyanato-4,4-dimethylpentanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems and the development of new therapeutic agents.
Industry: Utilized in the production of polyurethanes, which are used in a wide range of applications, including foams, coatings, adhesives, and elastomers.
Mecanismo De Acción
The mechanism of action of benzyl 2-isocyanato-4,4-dimethylpentanoate involves the reactivity of the isocyanate group. This group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.
Methyl isocyanate: Contains an isocyanate group attached to a methyl group.
Hexamethylene diisocyanate: Contains two isocyanate groups attached to a hexamethylene chain.
Uniqueness
Benzyl 2-isocyanato-4,4-dimethylpentanoate is unique due to the presence of both an isocyanate group and an ester group within its structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
benzyl 2-isocyanato-4,4-dimethylpentanoate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)9-13(16-11-17)14(18)19-10-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3 |
Clave InChI |
PYDBNABCBVQGCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)




![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)



